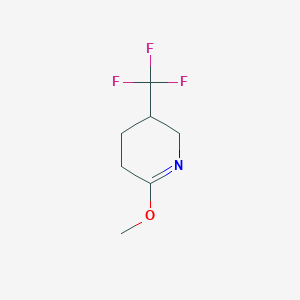
6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a methoxy group (-OCH3) and a trifluoromethyl group (-CF3), which are likely to influence its reactivity and properties .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its functional groups. The methoxy and trifluoromethyl groups could potentially undergo a variety of reactions. For example, the methoxy group could be demethylated, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy and trifluoromethyl groups could affect its polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
The chemical synthesis and properties of related tetrahydropyridine derivatives have been extensively studied. For instance, N-Substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones undergo reactions to form various derivatives, highlighting the chemical versatility of the tetrahydropyridine core structure. These reactions include acylation, O,C-migration of the acyl group, and subsequent transformations into enamino derivatives, showcasing the compound's potential in organic synthesis and chemical property exploration (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Trifluoromethylated Pyrido and Pyrazolo Derivatives
Research into trifluoromethylated derivatives of pyrido and pyrazolo compounds, which involve tetrahydropyridine structures, has led to the preparation of compounds with potential biological activity. The synthesis techniques employed for these compounds utilize building blocks like 4,4,4-trifluoro-1-phenyl-1,3-butanedione, demonstrating the role of tetrahydropyridine derivatives in the development of novel chemical entities with trifluoromethyl groups (Takahashi, Nagaoka, & Inoue, 2004).
Heterocyclic Derivative Syntheses
The utility of tetrahydropyridine derivatives extends into the synthesis of heterocyclic compounds via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method has been employed to produce a variety of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, from ynones, highlighting the compound's importance in synthesizing complex heterocycles (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Deprotometalation Studies
Tetrahydropyridine derivatives have also been explored in deprotometalation studies, where their reactions with mixed lithium–zinc combinations led to regioselective functionalization. Such studies are crucial for understanding the reactivity patterns of tetrahydropyridine derivatives and their potential applications in organic synthesis (Hedidi, Bentabed-Ababsa, Derdour, Halauko, Ivashkevich, Matulis, Chevallier, Roisnel, Dorcet, & Mongin, 2016).
Synthesis of CF3-Containing Spiro Derivatives
The catalytic synthesis of CF3-containing spiro[indene-2,3′-piperidine] derivatives demonstrates the role of tetrahydropyridine derivatives in synthesizing complex molecules with trifluoromethyl groups. This research highlights the potential of such compounds in medicinal chemistry and drug discovery (Dai, Duan, Liu, Song, Zhang, Cao, Zhu, Deng, & Shao, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
6-methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUAWIBCIKFDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923249-25-6 |
Source


|
| Record name | 6-methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2635327.png)
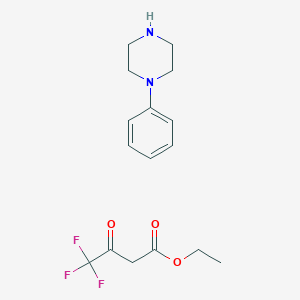
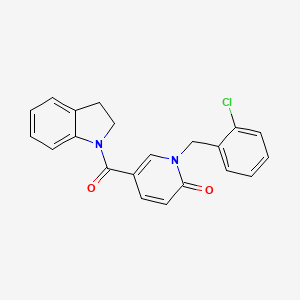

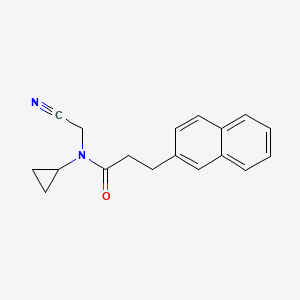
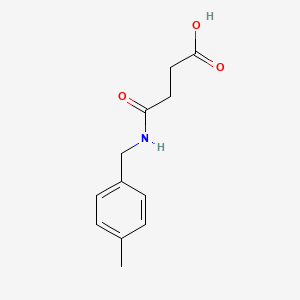
![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)
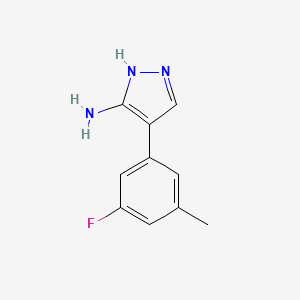
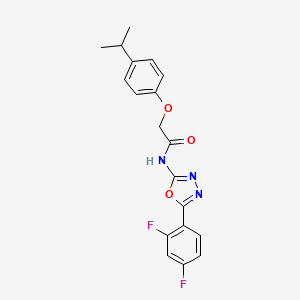
![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)


![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)